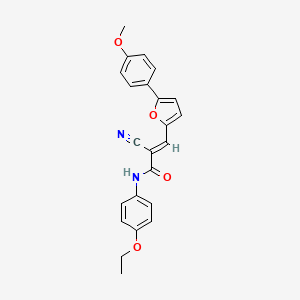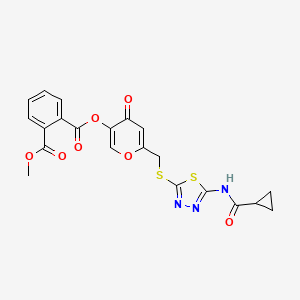
2-Propen-1-amine, 3-(4-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-amine, 3-(4-bromophenyl)- is a useful research compound. Its molecular formula is C9H10BrN and its molecular weight is 212.09. The purity is usually 95%.
BenchChem offers high-quality 2-Propen-1-amine, 3-(4-bromophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propen-1-amine, 3-(4-bromophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Analysis of Benzimidazoles and Thiazole-2-Amines
The compound 3-(4-bromophenyl)-2-Propen-1-amine is a key reactant in synthesizing various complex compounds. A study by Lygin and Meijere (2009) demonstrated the synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide and various primary amines. The reaction, catalyzed by CuI, yielded moderate to good results, showcasing the compound's versatility in organic synthesis. Similarly, Nadaf et al. (2019) detailed the synthesis of N,4-diphenyl thiazole-2-amine derivatives, further exploring the structural and interactional intricacies through crystal structure and hirshfeld surface analysis. The research highlighted the compound's significance in developing structurally complex molecules with potential applications in various fields (Lygin & Meijere, 2009) (Nadaf et al., 2019).
2. Development of Advanced Materials
A study by Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including 3-(4-bromophenyl)-2-Propen-1-amine. The modification significantly enhanced the hydrogels' swelling properties and thermal stability, suggesting potential medical applications. This study underscores the compound's utility in developing advanced materials with tailored properties for specific applications (Aly & El-Mohdy, 2015).
3. Enantioselective Synthesis and Drug Precursors
Mourelle-Insua et al. (2016) reported the use of the compound in the stereoselective synthesis of 1-[2-Bromo(het)aryloxy]propan-2-amines, illustrating its potential in producing enantioenriched precursors for pharmaceuticals like Levofloxacin. This study presents a glimpse into the compound's role in the precise and targeted synthesis of biologically active molecules (Mourelle-Insua et al., 2016).
4. Advanced Sensory Materials
Xiang and Cao (2012) synthesized porous luminescent covalent-organic polymers using the compound, demonstrating their utility in detecting nitroaromatic explosives. This innovative application portrays the compound's contribution to developing materials with specific sensory capabilities, opening new avenues in security and environmental monitoring (Xiang & Cao, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to allylamine , which is known to have a selective cytotoxicity for vascular smooth muscle cells in dogs and rats . This suggests that the compound might have a similar target.
Mode of Action
Based on its structural similarity to allylamine , it might interact with its targets in a similar manner. Allylamine exerts its effects by causing an unusual and selective cytotoxicity
Biochemical Pathways
Allylamine, a structurally similar compound, is known to affect vascular smooth muscle cells , suggesting that this compound might have an impact on pathways related to vascular function and homeostasis.
Result of Action
Based on its structural similarity to allylamine , it might have a cytotoxic effect on vascular smooth muscle cells . This could potentially lead to changes in vascular function and homeostasis.
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7,11H2/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRCYLHKDBOJSD-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCN)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CN)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
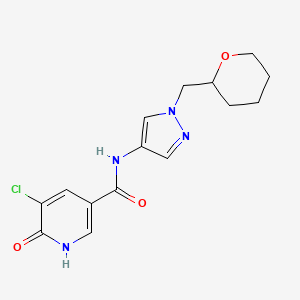
![4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B2504774.png)
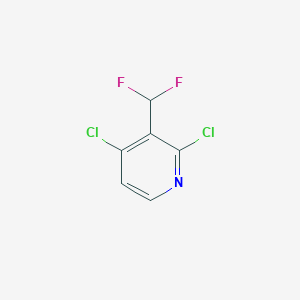


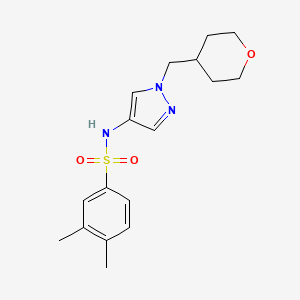
![8-ethoxy-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504780.png)
![5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2504782.png)
![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperidine-3-carboxylate](/img/structure/B2504783.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluorophenyl)acetamide](/img/structure/B2504784.png)
